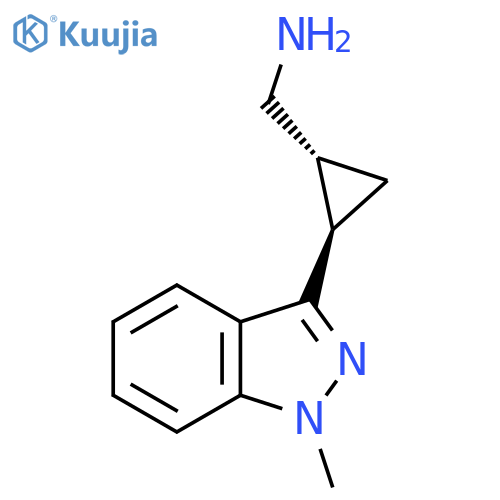

Cas no 2227680-37-5 (rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine)

rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine

- rac-[(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropyl]methanamine

- EN300-1805449

- 2227680-37-5

-

- インチ: 1S/C12H15N3/c1-15-11-5-3-2-4-9(11)12(14-15)10-6-8(10)7-13/h2-5,8,10H,6-7,13H2,1H3/t8-,10+/m0/s1

- InChIKey: ITSRUFGLOAIYOD-WCBMZHEXSA-N

- ほほえんだ: N1=C(C2C=CC=CC=2N1C)[C@@H]1C[C@H]1CN

計算された属性

- せいみつぶんしりょう: 201.126597491g/mol

- どういたいしつりょう: 201.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 43.8Ų

rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1805449-5.0g |

rac-[(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropyl]methanamine |

2227680-37-5 | 5g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1805449-1g |

rac-[(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropyl]methanamine |

2227680-37-5 | 1g |

$1801.0 | 2023-09-19 | ||

| Enamine | EN300-1805449-0.1g |

rac-[(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropyl]methanamine |

2227680-37-5 | 0.1g |

$1585.0 | 2023-09-19 | ||

| Enamine | EN300-1805449-0.25g |

rac-[(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropyl]methanamine |

2227680-37-5 | 0.25g |

$1657.0 | 2023-09-19 | ||

| Enamine | EN300-1805449-2.5g |

rac-[(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropyl]methanamine |

2227680-37-5 | 2.5g |

$3530.0 | 2023-09-19 | ||

| Enamine | EN300-1805449-10.0g |

rac-[(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropyl]methanamine |

2227680-37-5 | 10g |

$7742.0 | 2023-06-02 | ||

| Enamine | EN300-1805449-1.0g |

rac-[(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropyl]methanamine |

2227680-37-5 | 1g |

$1801.0 | 2023-06-02 | ||

| Enamine | EN300-1805449-0.05g |

rac-[(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropyl]methanamine |

2227680-37-5 | 0.05g |

$1513.0 | 2023-09-19 | ||

| Enamine | EN300-1805449-0.5g |

rac-[(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropyl]methanamine |

2227680-37-5 | 0.5g |

$1728.0 | 2023-09-19 | ||

| Enamine | EN300-1805449-10g |

rac-[(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropyl]methanamine |

2227680-37-5 | 10g |

$7742.0 | 2023-09-19 |

rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine 関連文献

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

2. Book reviews

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamineに関する追加情報

Introduction to Rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine (CAS No. 2227680-37-5)

Rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine, a compound with the chemical identifier CAS No. 2227680-37-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The compound is characterized by a cyclopropylmethylamine core linked to a 1-methyl-1H-indazole moiety, which together forms a promising scaffold for drug discovery.

The structural design of Rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine is meticulously crafted to interact with biological targets in a highly specific manner. The cyclopropyl group, known for its rigidity and ability to induce conformational constraints, plays a crucial role in modulating the compound's binding affinity and selectivity. This feature is particularly valuable in the development of drugs that require precise interaction with biological receptors.

The indazole ring, another key component of the molecule, is well-documented for its presence in numerous bioactive compounds. Its aromatic structure and ability to engage in hydrogen bonding make it an ideal candidate for further derivatization and optimization. The presence of the methyl group on the indazole ring further enhances its pharmacological potential by influencing electronic properties and metabolic stability.

In recent years, there has been growing interest in the development of novel molecules that can modulate neurotransmitter systems. Rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine has shown promise in preclinical studies as a potential regulator of neurotransmitter activity. Its ability to interact with specific receptor subtypes without causing significant off-target effects makes it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in treating neurological disorders. The precise structural features of Rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine allow it to interact with receptors involved in mood regulation, cognition, and pain perception. These interactions are critical for developing treatments that address the complex pathophysiology of neurological conditions.

Recent research has highlighted the compound's efficacy in models of depression and anxiety. Studies have demonstrated that Rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine can modulate serotonin and dopamine levels, two neurotransmitters central to mood regulation. This mechanism of action aligns well with existing pharmacotherapies while offering a novel approach through its unique structural configuration.

The development of Rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine also underscores the importance of computational chemistry in modern drug discovery. Advanced computational methods have been employed to predict and optimize the compound's pharmacokinetic properties. These simulations have guided synthetic strategies aimed at improving solubility, bioavailability, and metabolic stability.

Another area where this compound shows promise is in the treatment of chronic pain conditions. Preclinical data suggests that Rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine can interact with pain-signaling pathways without inducing tolerance or dependence. This makes it a potential alternative to traditional analgesics that often come with significant side effects.

The synthesis of Rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine involves multiple steps that require precise control over reaction conditions and stereochemistry. The use of chiral auxiliaries and catalysts ensures the formation of the desired enantiomer while minimizing unwanted byproducts. This synthetic approach highlights the importance of process chemistry in bringing novel molecules from laboratory to market.

In conclusion, Rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a promising candidate for further investigation. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a vital role in addressing some of today's most pressing medical challenges.

2227680-37-5 (rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine) 関連製品

- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)

- 64701-11-7(Norethindrone b-D-Glucuronide)

- 27613-39-4(Benzonitrile,3-formyl-4-methyl-)

- 1806423-81-3(5-Methoxy-2,3,4-trifluoropyridine)

- 1999606-07-3(methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)

- 127958-68-3(2-(3-Acetamidopropoxy)acetic acid)

- 144334-57-6((2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoic acid)

- 1351634-82-6(N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide)

- 2137852-62-9(2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl-)

- 1223862-48-3(1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide)